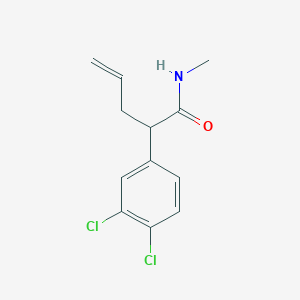

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as DCPMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as arylalkyl amides and has recently been the subject of much research due to its potential for use in various medical and scientific applications.

科学的研究の応用

Antipathogenic Activity

Research shows that derivatives of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide exhibit significant antipathogenic activities, particularly against bacterial strains known for their ability to grow in biofilms, like Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives demonstrate potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antibacterial Efficacy

Studies have found that 3,4-Dichlorocinnamanilides, a series including 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, show a broader spectrum of action and higher antibacterial efficacy compared to their counterparts. These compounds were effective against various bacteria, including strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating potential in antibiotic development (Strharsky et al., 2022).

Anticonvulsant Properties

Enaminones, including derivatives of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, have been reported for their anticonvulsant activities. Some of these compounds have shown promising results in animal tests, comparing favorably to established anticonvulsant drugs like phenytoin and carbamazepine (Eddington et al., 2000).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide. This includes studies on crystal structures, spectroscopic properties, and hydrogen bonding in related anticonvulsant enaminones (Kubicki, Bassyouni, & Codding, 2000).

Chemical Reactions and Synthesis Techniques

Various studies have been done on the chemical reactions and synthesis techniques involving 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide and its derivatives. This includes exploring photochemical reactions, Vilsmeier formylation, and synthesis of tritium-labelled compounds for drug metabolism studies (Hayes & Meth–Cohn, 1979).

Applications in Polymer Science

Research also indicates applications in polymer science, where derivatives of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide have been used in the synthesis and study of polymers. This includes the synthesis of chiral polyamides and polyimides, which have applications in various industrial processes (Yang & Lin, 1995).

作用機序

Target of Action

The compound 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as 2-(3,4-Dichlorophenyl)pent-4-enoic acid N-methylamide, primarily targets the κ-opioid receptor . The κ-opioid receptor is a key member of the opioid neuromodulatory system and plays a significant role in pain perception, stress response, and mood control .

Mode of Action

This compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . It binds to the κ-opioid receptor, leading to a series of downstream effects. The interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cell .

Biochemical Pathways

The compound’s action affects several biochemical pathways. One of the key pathways is the opioid signaling pathway . When the compound binds to the κ-opioid receptor, it inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in various downstream effects.

Pharmacokinetics

It is likely that it follows a similar metabolic fate as related compounds, primarily through hydrolysis of the ester bond

Result of Action

The binding of the compound to the κ-opioid receptor and the subsequent increase in neurotransmitter concentration lead to various molecular and cellular effects. These effects include changes in cell signaling, alterations in gene expression, and modulation of neuronal activity . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and its ability to bind to its target receptor . Additionally, factors such as pH, temperature, and the presence of certain enzymes can influence the compound’s action and efficacy .

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methylpent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c1-3-4-9(12(16)15-2)8-5-6-10(13)11(14)7-8/h3,5-7,9H,1,4H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJORIZBUVWAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC=C)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640994 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206997-68-4 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。